2,4-ジクロロ-3-ニトロフェノール

概要

説明

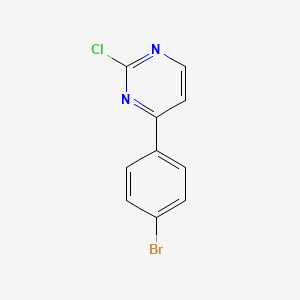

2,4-Dichloro-3-nitrophenol is a chemical compound that is not directly mentioned in the provided papers, but its structural relatives and synthesis methods are discussed. The compound is likely to be an intermediate or a related compound in the synthesis of various organic molecules, particularly in the field of pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of compounds related to 2,4-Dichloro-3-nitrophenol involves several steps, including hydrolysis, catalytic reduction, chlorination, and etherization. For instance, 4-chloro-2-nitrophenol is synthesized from 2,5-dichloronitrobenzene by hydrolyzation, followed by catalytic reduction to yield 2-amino-4-chlorophenol with high purity and yield . Similarly, 2,4-dichloro-3-methyl-6-nitrophenol is prepared through hydrolysis of a chlorinated product mixture . These methods indicate the potential pathways that could be adapted for the synthesis of 2,4-Dichloro-3-nitrophenol.

Molecular Structure Analysis

The molecular structure of compounds similar to 2,4-Dichloro-3-nitrophenol is characterized by the presence of nitro groups and halogen atoms, which significantly influence their chemical behavior. X-ray diffraction methods have been used to determine the structures of these compounds, revealing details such as bond lengths and angles, as well as the presence of zwitterionic forms and hydrogen bonding in the solid state .

Chemical Reactions Analysis

The chemical reactions involving compounds structurally related to 2,4-Dichloro-3-nitrophenol often include the formation of hydrogen bonds and the transfer of protons between oxygen and nitrogen atoms. These interactions are evident in the formation of hydrogen-bonded adducts with various pyridine derivatives, as described in the papers . The IR and UV-VIS spectra provide insights into the nature of these hydrogen bonds and the potential for proton transfer.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 2,4-Dichloro-3-nitrophenol are influenced by their molecular structure. The presence of nitro and chloro substituents affects properties such as solubility, reactivity, and spectral characteristics. For example, the synthesis of 4-(2,4-Dichlorophenoxy)phenol involves reactions that are monitored by TLC, IR, and NMR, indicating the importance of these techniques in analyzing the physical and chemical properties of such compounds .

科学的研究の応用

ニトロ芳香族化合物の還元

2,4-ジクロロ-3-ニトロフェノールは、ニトロ芳香族化合物の還元に使用できます。 様々な用途における原料としての芳香族アミンの重要性から、ニトロ芳香族化合物の還元のための経済的なプロセスの開発に関する広範な研究が進められています . ある研究では、IL様コポリマーで安定化されたPtナノ触媒が、2,4-ジクロロ-3-ニトロフェノールの2,4-ジクロロ-3-アミノフェノールへの選択的水素化に使用されました .

生物活性ヘテロ環化合物の合成

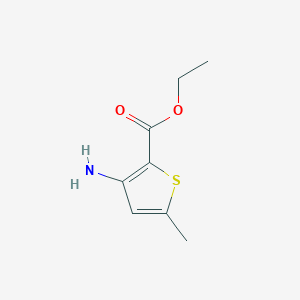

この化合物は、生物活性ヘテロ環化合物の合成にも使用できます。 これは、様々な重要な用途に必要な有機、無機または生化学物質の膨大な需要を満たすために重要な役割を果たす合成化学のより広い分野の一部です .

グリーンケミストリー

2,4-ジクロロ-3-ニトロフェノールは、原子経済性とエネルギー使用量の最小化を維持する反応を設計し、ドミノプロセスを明らかにし、廃棄物を最小限に抑える既存のプロセスを改善し、エネルギー効率の高い方法を開発し、無毒の再利用可能な触媒を探求し、反応に対して汚染物質を排出する溶媒系を水性媒体に置き換え、再生可能なエネルギー源を使用することを目的とするグリーンケミストリーに使用できます .

ナノケミストリー

この化合物は、ニトロ還元プロセスにおける興味深い用途の開発につながったナノケミストリーに使用できます .

環境センシング

2,4-ジクロロ-3-ニトロフェノールは、環境モニタリングのための電気化学センサーの構築に使用できます .

触媒的還元

Safety and Hazards

将来の方向性

作用機序

Target of Action

The primary targets of 2,4-Dichloro-3-nitrophenol (2C4NP) are certain enzymes in bacteria, specifically a two-component FAD-dependent monooxygenase, HnpAB, and a 1,2,4-benzenetriol (BT) 1,2-dioxygenase, HnpC . These enzymes play a crucial role in the degradation of 2C4NP .

Mode of Action

2C4NP interacts with its targets by serving as a substrate for the enzymes HnpAB and HnpC . HnpAB catalyzes the conversion of 2C4NP to BT via chloro-1,4-benzoquinone . HnpC then catalyzes the ring-cleavage of BT, forming maleylacetate .

Biochemical Pathways

The degradation of 2C4NP occurs via the 1,2,4-benzenetriol (BT) pathway . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2C4NP-utilizers . The BT pathway involves the conversion of 2C4NP to BT via chloro-1,4-benzoquinone, followed by the ring-cleavage of BT to form maleylacetate .

Pharmacokinetics

It’s known that the compound’s bioavailability is influenced by its interaction with the enzymes hnpab and hnpc .

Result of Action

The action of 2C4NP results in its degradation via the BT pathway, leading to the formation of maleylacetate . This process helps in the bioremediation of environments contaminated with 2C4NP .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2C4NP. For instance, the presence of certain bacteria, such as Cupriavidus sp. CNP-8, can enhance the degradation of 2C4NP . Furthermore, the compound’s action can be influenced by the presence of other pollutants in the environment .

特性

IUPAC Name |

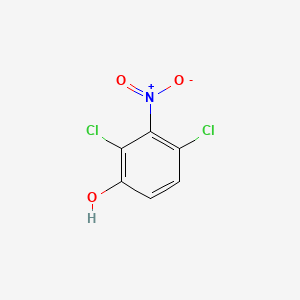

2,4-dichloro-3-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO3/c7-3-1-2-4(10)5(8)6(3)9(11)12/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNRZGZHZYONRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40608286 | |

| Record name | 2,4-Dichloro-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40608286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38902-87-3 | |

| Record name | 2,4-Dichloro-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40608286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-3-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes ionic liquids (ILs) advantageous over traditional organic solvents in the hydrogenation of 2,4-Dichloro-3-nitrophenol to 2,4-Dichloro-3-aminophenol?

A1: The research paper highlights that using ionic liquids (ILs) as solvents in the platinum nanoparticle-catalyzed hydrogenation of 2,4-Dichloro-3-nitrophenol to 2,4-Dichloro-3-aminophenol offers superior selectivity compared to traditional organic solvents []. This enhanced selectivity is crucial as it favors the desired product formation while minimizing unwanted byproducts. Additionally, the study found that functionalized ILs containing alcohol groups demonstrated excellent recyclability, further contributing to the sustainability and cost-effectiveness of the process []. This improved performance is attributed to the unique properties of ILs, such as their low vapor pressure, high thermal stability, and tunable solvent properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1288396.png)